Lurosetron
Overview
Description
Lurosetron is a serotonin 5-HT3 receptor antagonist, primarily used in the treatment of nausea and vomiting . It is a small molecule drug with the molecular formula C17H17FN4O and a molar mass of 312.348 g/mol . This compound is known for its high affinity and selectivity towards the 5-HT3 receptor, making it effective in blocking the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lurosetron involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the Fischer indolisation of an amidohydrazine or palladium-mediated cyclisation of an aryl enaminone . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate this compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Lurosetron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which are studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Lurosetron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and related biological pathways.
Medicine: Primarily used in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.
Industry: Employed in the development of new drugs targeting serotonin receptors.
Mechanism of Action
Lurosetron exerts its effects by selectively binding to the 5-HT3 receptors, which are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the brain . By blocking these receptors, this compound prevents the action of serotonin, thereby reducing nausea and vomiting. The molecular targets involved in this mechanism include the 5-HT3 receptors and associated signaling pathways .
Comparison with Similar Compounds
Lurosetron is similar to other 5-HT3 receptor antagonists such as Ondansetron and Alosetron . it is unique in its high selectivity and affinity for the 5-HT3 receptor, which contributes to its effectiveness in treating nausea and vomiting. Other similar compounds include Granisetron and Dolasetron, which also target the 5-HT3 receptor but may differ in their pharmacokinetic properties and clinical applications .
Properties
IUPAC Name |
6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2/h3-5,9H,6-8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKWGDDRWJQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155911 | |
Record name | Lurosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128486-54-4 | |
Record name | Lurosetron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lurosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUROSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G694G740ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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